Cas no 899969-03-0 (N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide)

N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide is a synthetic organic compound featuring a quinazolinone core fused with a cyclohexanecarboxamide moiety. Its molecular structure incorporates a chloro-substituted phenyl group, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The compound's rigid cyclohexane ring and planar quinazolinone system contribute to its stability and binding affinity, making it suitable for targeted biological interactions. Its structural complexity allows for selective modifications, enabling fine-tuning of physicochemical properties. This compound is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitors or other therapeutic agents. Proper handling and storage are recommended due to its reactive functional groups.
N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide structure
899969-03-0 structure
Product name:N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide
CAS No:899969-03-0
MF:C22H22ClN3O2
MW:395.881984233856
CID:5490666

N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxamide, N-[2-chloro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-
    • N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide
    • Inchi: 1S/C22H22ClN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,25,27)
    • InChI Key: TVSLLWFPNIDLJD-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC(N3C(=O)C4=C(N=C3C)C=CC=C4)=CC=C2Cl)=O)CCCCC1

N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2722-0004-4mg
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2722-0004-15mg
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2722-0004-2μmol
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2722-0004-5μmol
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2722-0004-3mg
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2722-0004-1mg
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2722-0004-2mg
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2722-0004-40mg
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2722-0004-25mg
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2722-0004-30mg
N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide
899969-03-0 90%+
30mg
$119.0 2023-05-16

Additional information on N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide

N-2-Chloro-5-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide (CAS No. 899969-03-0): A Comprehensive Overview

N-2-Chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide (CAS No. 899969-03-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexanecarboxamide moiety and a substituted quinazoline ring. These structural elements contribute to its potential therapeutic applications and biological activities.

The quinazoline ring, a key component of the compound, is known for its ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the chloro substituent and the methyl group further modulates the compound's pharmacological properties, enhancing its selectivity and potency.

Recent studies have explored the potential of N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

Moreover, N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide has shown potential as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in cancer cells by targeting key signaling pathways such as the PI3K/AKT and MAPK pathways. This selective cytotoxicity against cancer cells, combined with minimal toxicity to normal cells, highlights its potential as a novel chemotherapeutic agent.

In addition to its anti-inflammatory and anticancer properties, N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide has been investigated for its neuroprotective effects. Research has shown that this compound can protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic profile of N-2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylcyclohexanecarboxamide has also been studied extensively. It exhibits good oral bioavailability and a favorable half-life, which are crucial factors for its development as a drug candidate. However, further optimization may be required to enhance its solubility and stability in physiological conditions.

From a synthetic perspective, the preparation of N-2-chloro-5-(2-methyl-4-oxyoquinozolinyl)phenylcyclohexanecarboxamide involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the quinazoline ring through condensation reactions, followed by functional group modifications to introduce the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound.

In conclusion, N-2-chloro-5-(2-methyl-oxyquinozolinyl)phenylcyclohexanecarboxamide (CAS No. 899969-03-0) represents a promising lead compound in the development of novel therapeutics for various diseases. Its unique structural features and diverse biological activities make it an attractive target for further research and clinical evaluation. As ongoing studies continue to unravel its full potential, this compound holds significant promise in advancing medical treatments and improving patient outcomes.

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